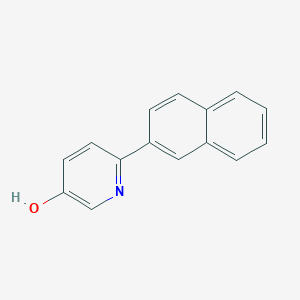

6-(Naphthalen-2-yl)pyridin-3-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-naphthalen-2-ylpyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO/c17-14-7-8-15(16-10-14)13-6-5-11-3-1-2-4-12(11)9-13/h1-10,17H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIAUUFAVLGHCCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=NC=C(C=C3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00468080 | |

| Record name | 6-naphthalen-2-yl-pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00468080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884500-99-6 | |

| Record name | 6-naphthalen-2-yl-pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00468080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Pathways for 6 Naphthalen 2 Yl Pyridin 3 Ol

Direct Arylation Strategies for Pyridinol Functionalization

Direct arylation represents a powerful and atom-economical approach for the functionalization of pyridinol cores. These methods forge carbon-carbon bonds directly between a C-H bond on the pyridine (B92270) ring and an aryl partner, circumventing the need for pre-functionalized starting materials.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are a cornerstone for the synthesis of biaryl compounds, including arylated pyridines. nih.gov This reaction typically involves the coupling of an organoboron reagent with an organic halide or triflate, catalyzed by a palladium complex. nih.gov For the synthesis of 6-(naphthalen-2-yl)pyridin-3-ol, a common approach would involve the reaction of a 6-halopyridin-3-ol derivative with 2-naphthaleneboronic acid.

The advantages of the Suzuki-Miyaura reaction include mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of the boronic acid reagents. nih.gov The catalytic cycle is well-understood and involves oxidative addition of the palladium(0) catalyst to the pyridyl halide, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to yield the desired product and regenerate the catalyst. nih.gov

Key to the success of these couplings is the choice of ligand, base, and solvent. Electron-rich and bulky phosphine (B1218219) ligands are often employed to facilitate the oxidative addition and reductive elimination steps. A variety of palladium precursors and ligands have been successfully utilized in Suzuki-Miyaura reactions for the synthesis of complex arylpyridines. researchgate.netnih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling in Pyridine Synthesis

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Propylene Carbonate/H₂O | 130 | 93 | researchgate.net |

| t-Bu₃P-Pd-G2 | t-Bu₃P | Cs₂CO₃ | CPME/H₂O | 60 | High | nih.gov |

| Pd(OAc)₂ | Racemic BINAP | None | - | Mild | - | nih.gov |

Transition-Metal-Free Approaches for Pyridine Ring Construction

While transition-metal catalysis is highly effective, the development of transition-metal-free synthetic routes is of growing interest due to cost and sustainability considerations. One such strategy involves the synthesis of the arylated pyridine ring itself from acyclic precursors.

A notable method is the oxidative rearrangement of (5-arylfurfuryl)amines, which can produce 6-arylpyridin-3-ols in good to high yields. researchgate.net This approach is suitable for gram-scale preparation. researchgate.net Another innovative, metal-free, and environmentally benign method is a base-catalyzed three-component reaction of ynals, isocyanates, and amines/alcohols to furnish highly substituted pyridine derivatives with high regioselectivity. organic-chemistry.org This one-pot synthesis offers a cost-effective and green alternative to traditional methods. organic-chemistry.org

Base-Catalyzed Synthesis of Arylated Pyridines

Base-catalyzed methods provide an alternative pathway for the synthesis of arylated pyridines, avoiding the use of transition metals. A simple and efficient base-catalyzed one-pot, three-component reaction has been developed for the synthesis of 2,3,6-substituted pyridines. organic-chemistry.org This reaction utilizes ynals, isocyanates, amines, and alcohols to produce highly decorated pyridine derivatives in good yields and with high regioselectivity. organic-chemistry.org The use of an organic base like DIPEA in a solvent such as THF has proven effective, with yields reaching up to 89%. organic-chemistry.org This method is lauded for being metal-free, inexpensive, and environmentally friendly. organic-chemistry.org

Regioselective Carbon-Carbon Bond Formation at the Pyridinol Core

Achieving regioselectivity in the functionalization of the pyridinol core is paramount for the specific synthesis of this compound. The position of the incoming aryl group is influenced by several factors, including the electronic nature of the pyridine ring and the directing effects of existing substituents.

In the case of 3-substituted pyridines, the regioselectivity of nucleophilic aromatic substitution can be influenced by the steric properties of the substituent at the 3-position. Bulky groups at this position can direct incoming nucleophiles to the 6-position. researchgate.net For pyridyne intermediates, electron-withdrawing substituents can induce distortion in the aryne triple bond, thereby controlling the regioselectivity of nucleophilic attack. nih.gov For instance, a substituent at the C5 position of a 3,4-pyridyne can favor nucleophilic attack at C3. nih.gov

In the context of Suzuki-Miyaura reactions, the inherent reactivity differences between various halogen-substituted positions on the pyridine ring can be exploited. For instance, in polyhalogenated pyridines, the more reactive position can undergo coupling preferentially, allowing for sequential, regioselective functionalization.

Detailed Reaction Mechanisms for Key Synthetic Routes

Understanding the mechanistic pathways of these synthetic routes is crucial for optimizing reaction conditions and predicting outcomes.

Nucleophilic Aromatic Substitution on Pyridine Precursors

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aromatic rings, including pyridine systems. The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination sequence proceeding through a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.org

The reaction is initiated by the addition of a nucleophile to an electron-deficient carbon atom on the pyridine ring, which is typically activated by electron-withdrawing groups. libretexts.org For the synthesis of this compound, this could involve the attack of a naphthalenide nucleophile on a 6-halopyridin-3-ol. The presence of the nitrogen atom in the pyridine ring inherently makes the ring electron-deficient and thus more susceptible to nucleophilic attack compared to benzene.

The stability of the intermediate Meisenheimer complex is a key factor in the reaction's feasibility. Electron-withdrawing groups positioned ortho or para to the leaving group can delocalize the negative charge, thereby stabilizing the intermediate and facilitating the reaction. libretexts.org The final step is the elimination of the leaving group, which restores the aromaticity of the pyridine ring. libretexts.org

Recent studies, however, suggest that not all SNAr reactions proceed through a stepwise mechanism. Evidence from kinetic isotope effect studies and computational analyses indicates that some SNAr reactions may follow a concerted mechanism, where bond formation and bond breaking occur in a single transition state. nih.gov For substitutions on pyridine and other nitrogen-containing heterocycles, concerted mechanisms are predicted to be common, especially with good leaving groups like chlorine or bromine. nih.govnih.gov

Cyclization Reactions for Pyridine Ring Assembly

The formation of the pyridin-3-ol ring is a critical step in the synthesis of this compound. Various cyclization strategies can be employed, often involving the condensation of smaller, functionalized precursors. Established methods like the Hantzsch and Kröhnke pyridine syntheses offer versatile pathways to substituted pyridines.

The Hantzsch pyridine synthesis is a classic multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). libretexts.orgorgsyn.org The initial product is a dihydropyridine, which is subsequently aromatized to the corresponding pyridine. For the synthesis of this compound, naphthaldehyde could serve as the aldehyde component. The reaction mechanism is believed to proceed through the formation of a chalcone (B49325) and an enamine, followed by a Michael addition and subsequent cyclization and dehydration. caltech.edu

The Kröhnke pyridine synthesis provides another powerful route to highly functionalized pyridines. harvard.eduresearchgate.netgoogle.comorgsyn.org This method involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, typically ammonium acetate. The reaction proceeds via a Michael addition followed by cyclization and aromatization. harvard.edu To construct the target molecule, a suitable α,β-unsaturated ketone bearing a naphthalen-2-yl group would be a key precursor.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The efficiency of synthetic routes to this compound is highly dependent on the optimization of reaction conditions. Key parameters that are often fine-tuned include the choice of catalyst, solvent, base, and temperature.

In the context of cross-coupling reactions, such as the Suzuki-Miyaura coupling , which is a powerful tool for forming carbon-carbon bonds between aryl or vinyl groups, the selection of the palladium catalyst and ligands is crucial. libretexts.orgharvard.edu For instance, the use of bulky, electron-rich phosphine ligands can significantly improve the efficiency of coupling reactions involving heteroaryl halides. The choice of base and solvent system, which can range from organic solvents to biphasic aqueous/organic mixtures, also plays a critical role in the reaction outcome.

For cyclization reactions like the Hantzsch synthesis, reaction conditions can be optimized to improve yields and simplify the process. For example, the reaction has been shown to proceed in water as a solvent, and one-pot procedures with in situ aromatization using oxidizing agents like ferric chloride or manganese dioxide have been developed. libretexts.org Microwave-assisted synthesis has also been employed to accelerate the Hantzsch reaction. libretexts.org

| Reaction Type | Key Parameters for Optimization | Potential Improvements |

| Suzuki-Miyaura Coupling | Palladium catalyst, ligands, base, solvent, temperature | Higher yields, improved selectivity, milder reaction conditions |

| Hantzsch Pyridine Synthesis | Solvent, catalyst for aromatization, temperature | Greener synthesis (e.g., water as solvent), one-pot procedures, shorter reaction times |

| Kröhnke Pyridine Synthesis | Nitrogen source, solvent, temperature | Improved yields, broader substrate scope |

Exploration of Novel Synthetic Precursors and Building Blocks

One potential strategy involves the use of functionalized naphthalene (B1677914) derivatives that can be elaborated into the final product. For instance, 2-acetylnaphthalene can serve as a starting material for creating the necessary α,β-unsaturated ketone intermediate for a Kröhnke-type synthesis.

In the realm of Suzuki-Miyaura coupling, the development of stable and easily handleable boronic acid or boronic ester derivatives of either the naphthalene or the pyridine moiety is of significant interest. For example, the use of aryltrifluoroborates or MIDA (N-methyliminodiacetic acid) boronates has been shown to offer advantages over traditional boronic acids in terms of stability and ease of purification. harvard.edu

Furthermore, the synthesis of functionalized pyridin-3-ol precursors is another area of exploration. For example, the demethylation of a corresponding methoxypyridine derivative can be a viable route to obtain the desired pyridin-3-ol. A general procedure for the demethylation of methoxypyridines using L-selectride in tetrahydrofuran (B95107) has been reported, yielding the corresponding hydroxypyridines in good yields. chemicalbook.com

| Precursor/Building Block | Potential Synthetic Application |

| Naphthaldehyde | Hantzsch Pyridine Synthesis |

| 2-Acetylnaphthalene | Kröhnke Pyridine Synthesis |

| 2-Naphthaleneboronic acid/esters | Suzuki-Miyaura Coupling |

| Protected 6-halopyridin-3-ol | Suzuki-Miyaura Coupling |

| 3-Methoxy-6-(naphthalen-2-yl)pyridine | Precursor for final demethylation step |

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone in the structural elucidation of 6-(Naphthalen-2-yl)pyridin-3-ol, providing detailed insights into its atomic connectivity and spatial arrangement.

Multi-dimensional NMR Techniques for Structural Elucidation and Conformational Analysis

Multi-dimensional NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC), Heteronuclear Single Quantum Coherence (HSQC), Correlation Spectroscopy (COSY), and Nuclear Overhauser Effect Spectroscopy (NOESY) are instrumental in assembling the molecular puzzle of this compound.

HSQC experiments establish the direct one-bond correlations between protons and their attached carbon atoms. For instance, in a related naphthalene-based system, the aromatic peaks in various deuterated solvents were observed in the range of δ 7.00 to 9.05 ppm, with the triazole Csp2–H proton being highly deshielded. mdpi.com COSY spectra reveal proton-proton couplings within the same spin system, which is crucial for tracing the connectivity of the pyridine (B92270) and naphthalene (B1677914) rings. mdpi.com For example, a strong meta-coupling cross peak between specific protons on the naphthalene ring can be identified. mdpi.com

HMBC spectroscopy provides information about longer-range couplings (typically 2-3 bonds), which helps to connect the different fragments of the molecule. This is particularly useful for identifying the linkage between the naphthalene and pyridine rings. NOESY experiments, on the other hand, provide through-space correlations between protons that are in close proximity, offering valuable information about the compound's three-dimensional structure and preferred conformation.

¹H and ¹³C NMR Chemical Shift Assignments and Interpretation

The ¹H and ¹³C NMR spectra of this compound and its derivatives have been meticulously assigned. The proton NMR spectrum of a similar compound, 2-(naphthalen-2-yl)pyridine, shows characteristic signals for the naphthalene and pyridine protons in specific regions. rsc.org The ¹³C NMR spectrum of the same compound reveals signals for the carbon atoms of both ring systems. rsc.org

Detailed analysis of a naphthalene-based 1,2,3-triazole system showed seven resonance signals for the naphthyl core, with a distinctive singlet for the H10 proton at δ 8.52 in DMSO-d₆. mdpi.com The phenolic –OH proton is typically observed as a broad singlet. mdpi.com The aromatic peaks in the ¹H-NMR spectra of such compounds generally appear between δ 7.00 and 9.05 ppm. mdpi.com The ¹³C-NMR signals for the aromatic region are found in the range of δ 117.5 to 150.5 ppm in DMSO-d₆. mdpi.com

Table 1: Representative ¹H NMR Chemical Shifts for Naphthalene-Pyridine Systems

| Proton | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Naphthyl H10 | 8.52 | s |

| Naphthyl H14 | 8.11 | d |

| Naphthyl H13 | 8.00 | d |

| Pyridine/Aromatic | 7.00-9.05 | m |

Table 2: Representative ¹³C NMR Chemical Shifts for Naphthalene-Pyridine Systems

| Carbon | Chemical Shift (ppm) |

|---|

Investigation of Hydrogen Bonding Effects on NMR Spectra

Hydrogen bonding significantly influences the NMR spectra of this compound. The presence of both a hydroxyl group (a hydrogen bond donor) and a pyridine nitrogen (a hydrogen bond acceptor) allows for the formation of intermolecular and potentially intramolecular hydrogen bonds. These interactions can cause downfield shifts for the protons involved in the hydrogen bond. nih.gov For example, the chemical shift of the phenolic proton can be highly dependent on the solvent and concentration, which is indicative of its involvement in hydrogen bonding. In some cases, unexpected proton splitting patterns in ¹H NMR spectra have been attributed to strong dual N—H⋯N hydrogen bonding. nih.gov The formation of keto-enol tautomers can also be promoted by hydrogen bonding, leading to distinct NMR signals. nih.gov

Advanced Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides complementary information to NMR by probing the vibrational modes of the molecule's functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Intermolecular Interactions

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in this compound. The IR spectrum of a related compound, 6-(naphthalen-1-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile, showed characteristic bands for N-H stretching (3154 cm⁻¹), C≡N stretching (2220 cm⁻¹), and C=O stretching (1655 cm⁻¹). nih.gov For compounds with a hydroxyl group, a broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of O-H stretching, with the broadening suggesting hydrogen bonding. The stretching vibrations of the C=N and C=C bonds within the pyridine and naphthalene rings typically appear in the 1400-1600 cm⁻¹ region. The presence of hydrogen bonding can cause shifts in the vibrational frequencies of the involved functional groups. nih.gov

Table 3: Characteristic FT-IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| O-H stretch (H-bonded) | 3200-3600 (broad) |

| N-H stretch | ~3154 |

| C=O stretch | ~1655 |

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectra of related heterocyclic systems have been studied to understand their vibrational modes. scifiniti.com For complex molecules like this compound, density functional theory (DFT) calculations are often employed to aid in the assignment of the observed Raman bands. nih.gov The low-frequency Raman bands, typically below 400 cm⁻¹, can provide insights into the lattice vibrations and intermolecular interactions in the solid state. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Specific UV-Vis absorption data for this compound is not detailed in the available literature. However, an analysis of its constituent chromophores, naphthalene and hydroxypyridine, allows for a theoretical estimation of its electronic absorption properties. The UV spectrum is expected to be complex, showing multiple absorption bands corresponding to π-π* transitions within the naphthalene and pyridine ring systems.

The naphthalene chromophore typically exhibits two main absorption bands, a strong band around 220 nm (¹Bb transition) and a series of less intense, structured bands between 250 and 320 nm (¹La and ¹Lb transitions). The presence of the hydroxyl group on the pyridine ring, a strong electron-donating group, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine. The conjugation of the naphthalene and pyridin-3-ol moieties would likely result in further shifts of these absorption bands to longer wavelengths and an increase in their molar absorptivity due to the extended π-system.

A study of related pyridine-substituted naphthalenes indicates that these compounds exhibit diverse pharmacological activities, which are intrinsically linked to their electronic properties.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

While specific high-resolution mass spectrometry data for this compound is not available, the exact mass can be calculated from its molecular formula, C₁₅H₁₁NO. The calculated monoisotopic mass is 221.08406 Da nih.gov. HRMS would be the definitive technique to confirm this molecular formula by providing a highly accurate mass measurement, typically to within a few parts per million.

Analysis of the fragmentation patterns of related heterocyclic and naphthalene-containing compounds in mass spectrometry can provide insight into the expected fragmentation of this compound. It is anticipated that the fragmentation would involve characteristic losses, such as the loss of CO from the pyridinol ring and cleavages at the bond connecting the two aromatic rings. The stability of the naphthalene and pyridine rings would likely result in these fragments being prominent in the mass spectrum.

Table 1: Predicted High-Resolution Mass Spectrometry Data

| Property | Predicted Value |

|---|---|

| Molecular Formula | C₁₅H₁₁NO |

| Monoisotopic Mass | 221.08406 Da |

| Major Fragmentation Pathways | Cleavage of the C-C bond between the pyridine and naphthalene rings, loss of CO from the pyridinol ring. |

This table is based on theoretical calculations and analysis of similar structures, not on experimental data for the specific compound.

X-ray Crystallography for Solid-State Molecular Architecture and Supramolecular Assembly

No published crystal structure for this compound is currently available. X-ray crystallography would provide definitive information on its solid-state conformation, including bond lengths, bond angles, and the dihedral angle between the pyridine and naphthalene rings.

In the solid state, the presence of the hydroxyl group and the nitrogen atom in the pyridine ring provides sites for hydrogen bonding. It is highly probable that intermolecular hydrogen bonds of the O-H···N or O-H···O type would be a dominant feature in its crystal packing, leading to the formation of supramolecular assemblies such as chains, dimers, or more complex three-dimensional networks. Additionally, π-π stacking interactions between the aromatic naphthalene and pyridine rings would likely play a significant role in stabilizing the crystal structure. Studies on similar molecules, such as naphthalene-1,6-diol, have shown the importance of O-H···O, O-H···π, and C-H···O hydrogen bonds in building their three-dimensional frameworks .

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is extensively used to investigate the electronic structure and properties of molecules. For 6-(Naphthalen-2-yl)pyridin-3-ol, DFT calculations can elucidate its geometric and electronic features in detail.

The structure of this compound is not rigid; rotation can occur around the single bond connecting the naphthalene (B1677914) and pyridine (B92270) rings. This rotation gives rise to different conformers, which are spatial arrangements of the molecule that have different potential energies.

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO energy gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. nih.gov

For this compound, DFT calculations can map the distribution and energies of these orbitals. It is expected that the HOMO would be distributed primarily over the electron-rich naphthalene and pyridinol rings, while the LUMO might be centered more on the pyridine ring, which can accept electron density. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required for electronic excitation. nih.gov The presence of substituents, such as the hydroxyl group on the pyridine ring and the fusion of aromatic rings in the naphthalene moiety, significantly influences these energy levels. researchgate.netnih.gov

Table 1: Key Electronic Properties Calculated by DFT

| Property | Description | Significance for this compound |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating capability of the molecule. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the electron-accepting capability of the molecule. |

| Energy Gap (ΔE) | The energy difference between E(LUMO) and E(HOMO). | A key indicator of chemical reactivity, stability, and the energy of the lowest electronic transition. A smaller gap suggests higher reactivity. nih.gov |

DFT methods are highly effective at predicting various spectroscopic properties, which can then be compared with experimental data for validation.

NMR (Nuclear Magnetic Resonance): DFT calculations can predict the chemical shifts of ¹H and ¹³C atoms. These predictions are based on the calculated electron density around each nucleus. By comparing the computed spectrum with an experimental one, the accuracy of the optimized geometry can be confirmed. For this compound, distinct signals would be predicted for the protons and carbons of both the naphthalene and pyridine ring systems. nih.gov

IR (Infrared) and Raman Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT. These frequencies correspond to the absorption peaks in an IR spectrum or shifts in a Raman spectrum. The calculations can help assign specific vibrational modes, such as the O-H stretch of the hydroxyl group, the C=N and C=C stretching vibrations within the rings, and the C-H bending modes. researchgate.netscifiniti.com

UV-Vis (Ultraviolet-Visible) Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic transitions that give rise to UV-Vis absorption spectra. The calculations provide the excitation energies and oscillator strengths for transitions, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. This information helps to understand the molecule's color and photochemical properties. researchgate.net

Molecular Dynamics Simulations for Conformational Flexibility and Solution Behavior

While quantum mechanics methods like DFT are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecule. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment over time.

For this compound, MD simulations can be used to:

Explore its conformational landscape in greater detail than static calculations, showing the transitions between different conformers.

Simulate its behavior in a solvent, such as water or an organic solvent, to understand how intermolecular interactions (e.g., hydrogen bonding from the hydroxyl group) affect its conformation and dynamics.

Provide insights into its stability and interactions within a larger system, such as a biological receptor site, which is crucial in drug design. researchgate.netmdpi.com

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Prediction

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other species, particularly for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net

The MEP map uses a color scale to represent different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are favorable sites for electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are favorable sites for nucleophilic attack.

Green: Regions of neutral or near-zero potential.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 6-(Pyridin-3-yl)naphthalen-2-ol |

Quantitative Structure-Activity Relationship (QSAR) Model Development for In Vitro Biological Endpoints (excluding clinical applications)

The general process for developing a QSAR model involves several key steps. Initially, a dataset of compounds with known biological activities is compiled. For example, in a study on ursolic acid derivatives with anticancer activity, a set of compounds was evaluated against human cancer cell lines to generate the necessary biological data. nih.gov The three-dimensional structures of the molecules are then generated and optimized, and a wide range of molecular descriptors are calculated. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Statistical methods, such as multiple linear regression (MLR) or more complex non-linear methods like gene expression programming, are then employed to build a model that correlates the descriptors with the biological activity. nih.govnih.gov The predictive power of the QSAR model is rigorously validated using techniques like leave-one-out cross-validation. nih.govijpbs.net A statistically significant QSAR model can then be used to predict the activity of new, untested compounds and to guide the design of more potent analogues. For instance, QSAR models have been successfully used to guide the semi-synthesis of virtually active derivatives of ursolic acid, which were then experimentally validated. nih.gov

Below is an interactive table illustrating the types of descriptors that could be used in a hypothetical QSAR model for a series of pyridine derivatives and their corresponding statistical significance.

| Descriptor | Description | Coefficient | p-value |

| LogP | Lipophilicity | 0.45 | 0.02 |

| Dipole Moment | Polarity | -0.21 | 0.05 |

| HOMO | Highest Occupied Molecular Orbital Energy | -0.15 | 0.08 |

| LUMO | Lowest Unoccupied Molecular Orbital Energy | 0.32 | 0.03 |

This table is for illustrative purposes only and does not represent actual data for this compound.

The development of robust QSAR models for compounds like this compound could be valuable for exploring their potential in various in vitro biological assays by predicting their activity and guiding further structural modifications to enhance desired biological effects.

Chemical Reactivity and Transformation Studies of 6 Naphthalen 2 Yl Pyridin 3 Ol

The chemical behavior of 6-(naphthalen-2-yl)pyridin-3-ol is dictated by the interplay of its three key structural components: the electron-deficient pyridine (B92270) ring, the electron-rich naphthalene (B1677914) system, and the versatile hydroxyl group. This unique combination allows for a diverse range of chemical transformations, making it a molecule of significant interest in synthetic and medicinal chemistry. ontosight.ai The reactivity of each part of the molecule is modulated by the electronic influence of the others, leading to specific outcomes in various chemical reactions.

Investigation of Intermolecular Interactions and Supramolecular Assembly

Hydrogen Bonding Networks in Solid and Solution States

Hydrogen bonds are among the most significant intermolecular forces directing the assembly of molecules containing hydrogen bond donors and acceptors. In 6-(naphthalen-2-yl)pyridin-3-ol, the hydroxyl (-OH) group serves as a classic hydrogen bond donor, while the nitrogen atom of the pyridine (B92270) ring acts as a primary acceptor. Furthermore, the compound can exist in its tautomeric form, 6-naphthalen-2-yl-2H-pyridin-3-one, which presents an amide-like N-H donor and a carbonyl (C=O) oxygen acceptor. nih.gov

This duality allows for the formation of robust and diverse hydrogen-bonding networks. In the solid state, these interactions can lead to the formation of well-defined one-dimensional chains, two-dimensional sheets, or complex three-dimensional frameworks. For instance, studies on similar heterocyclic compounds show that combinations of N-H⋯O and O-H⋯O bonds can link molecules into chains of rings. researchgate.net The versatility of the functional groups in pyridine derivatives is a key factor in their crystal engineering, with hydrogen bonding playing a crucial role in forming predictable supramolecular synthons. researchgate.net In related systems, such as nickel(II) complexes with pyridine-carboxamide ligands, extensive N-H⋯O and O-H⋯O hydrogen-bonding networks are critical in holding the structure together. researchgate.net

Table 1: Potential Hydrogen Bonding Interactions in this compound

| Donor Group | Acceptor Group | Tautomer Form | Potential Motif |

| Hydroxyl (-OH) | Pyridine Nitrogen (N) | Enol | Dimer, Chain |

| Hydroxyl (-OH) | Hydroxyl Oxygen (O) | Enol | Chain, Sheet |

| Amide (-NH) | Carbonyl Oxygen (C=O) | Keto | Dimer, Chain |

| Amide (-NH) | Pyridine Nitrogen (N) | Keto | Chain |

Pi-Pi Stacking Interactions Involving Aromatic Rings

The presence of two significant aromatic systems, the naphthalene (B1677914) and pyridine rings, makes π-π stacking a dominant force in the supramolecular assembly of this compound. These non-covalent interactions arise from the electrostatic and dispersive forces between the electron clouds of adjacent aromatic rings. nih.gov In the crystal structures of compounds with multiple aromatic rings, π-π stacking interactions, in conjunction with hydrogen bonds, often result in the formation of three-dimensional supramolecular networks. nih.govnih.gov

The geometry of these interactions can vary, including face-to-face and edge-to-face (T-shaped) arrangements. The stability and prevalence of these interactions are influenced by the electronic nature of the rings; interactions between electron-rich and electron-deficient rings are particularly favorable. rsc.org Studies on oxadiazole-pyridine hybrids have demonstrated the presence of dispersive π-π stacking interactions in the space between the heterocyclic rings. nih.gov The contribution of these stacking forces can be substantial, often working in concert with other weak interactions like C-H⋯O to direct the aggregation of molecular stacks into a stable crystal lattice. rsc.orgresearchgate.net

Table 2: Aromatic Systems and Potential π-π Stacking

| Interacting Ring 1 | Interacting Ring 2 | Potential Interaction Type |

| Naphthalene | Naphthalene | Parallel-displaced stacking |

| Pyridine | Pyridine | Parallel-displaced stacking |

| Naphthalene | Pyridine | Heteroaromatic stacking |

Ch-Pi Interactions and Their Role in Molecular Recognition

CH-π interactions are weak, non-covalent bonds that occur between a "soft" acidic C-H bond and the electron-rich face of a π-system. scielo.org.mx In this compound, the C-H bonds of the pyridine and naphthalene rings can interact with the π-faces of adjacent molecules. These interactions are now recognized as critical forces in molecular recognition, particularly in biological systems like protein-carbohydrate binding. nih.govmit.edu

Self-Assembly Processes and Crystal Engineering

Crystal engineering relies on the programmed assembly of molecules into ordered solid-state structures through the strategic use of intermolecular forces. The functional groups on this compound make it an excellent candidate for controlled self-assembly. The process is guided by the interplay of the strong, directional hydrogen bonds and the weaker, less directional π-π and CH-π interactions. nih.govnih.gov

Research on related compounds demonstrates how specific functional groups can direct supramolecular organization. For example, hydrogen bonding involving pyridine-hydroxyl groups has been effectively used to program the self-assembly of naphthalene-diimide derivatives into a variety of tailored soft materials, including gels and nanotubes. rsc.org The combination of these varied interactions allows for the construction of complex, three-dimensional supramolecular networks from relatively simple building blocks. nih.gov The ultimate architecture is a result of a delicate balance, where hydrogen bonds might form a primary structural motif (like a chain or sheet), which is then organized into a final crystal packing arrangement by weaker stacking and CH-π forces. rsc.org

Complex Formation with Metal Ions and Coordination Chemistry (as ligands)

The pyridine nitrogen atom in this compound possesses a lone pair of electrons, making it an excellent coordination site for metal ions. This allows the molecule to act as a monodentate or potentially a bridging ligand in coordination chemistry. The field has seen extensive development of neutral ligands containing pyridyl groups for complexing with a wide range of metals. nih.govresearchgate.net

Similar pyridine-containing ligands have been shown to form stable complexes with various transition metals, including copper(II), silver(I), iron(II), cobalt(II), and molybdenum(0). nih.govnih.gov The resulting metal complexes can exhibit unique structural, spectroscopic, and catalytic properties. For example, copper(II) and silver(I) complexes with a related pyrazine-pyridine ligand have been synthesized and structurally characterized. nih.gov Furthermore, ligands incorporating both naphthalene and pyridine moieties have been explored for their ability to form complexes with lanthanide ions, which are of interest for their luminescent properties. researchgate.net The coordination of a metal ion to the pyridine nitrogen would significantly alter the electronic properties and steric profile of the this compound molecule, influencing its subsequent self-assembly and packing in the solid state.

Table 3: Potential Coordination Chemistry of this compound

| Metal Ion Family | Example Metal Ions | Potential Coordination Site |

| Transition Metals | Cu(II), Ag(I), Fe(II), Co(II), Ni(II) | Pyridine Nitrogen |

| Lanthanides | Nd(III), Er(III) | Pyridine Nitrogen |

Photophysical Properties and Potential Applications in Materials Science

Luminescence Properties (Fluorescence, Phosphorescence) and Quantum Yields

There is currently no available data in the scientific literature regarding the luminescence properties, including fluorescence, phosphorescence, and quantum yields, of 6-(Naphthalen-2-yl)pyridin-3-ol.

Excited State Dynamics and Electron Transfer Processes

Specific studies on the excited-state dynamics and electron transfer processes of this compound have not been found. While research on related systems, such as anthracene-phenol-pyridine triads, has explored photoinduced proton-coupled electron transfer, similar investigations for this particular compound are not documented. nih.gov

Investigation as Organic Light-Emitting Diode (OLED) Components

There is no information available to suggest that this compound has been investigated as a component in organic light-emitting diodes (OLEDs).

Applications as Molecular Probes and Sensors (e.g., pH, metal ion detection)

The potential for this compound to function as a molecular probe or sensor for pH or metal ions has not been explored in the available literature. The presence of the hydroxyl group on the pyridine (B92270) ring suggests that its photophysical properties could be sensitive to pH changes, a characteristic seen in other naphthalene-based dyes. nih.gov However, no such studies have been conducted on this specific compound.

Charge Transfer Characteristics and Electronic Conductivity in Films or Devices

No data exists on the charge transfer characteristics or the electronic conductivity of this compound in thin films or electronic devices.

Integration into Polymeric Matrices for Advanced Materials

There are no published studies on the integration of this compound into polymeric matrices for the development of advanced materials.

Biochemical Interactions and Pre Clinical Biological Relevance Excluding Clinical Studies

In Vitro Enzyme Inhibition Studies (e.g., α-amylase, α-glucosidase, COX enzymes)

While direct enzymatic inhibition data for 6-(naphthalen-2-yl)pyridin-3-ol is not extensively documented, the structural components of the molecule—a naphthalene (B1677914) ring and a pyridine (B92270) ring—are present in various known enzyme inhibitors.

α-Amylase and α-Glucosidase Inhibition: The inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase is a key strategy in managing type 2 diabetes. nih.govnih.gov Naphthoquinone and imidazole (B134444) derivatives linked to N-acyl hydrazones have demonstrated potent α-amylase inhibitory activity, with some compounds showing IC50 values in the micromolar range. nih.gov Similarly, various plant-derived extracts and flavonoid analogs containing pyridine-like heterocycles have been shown to inhibit α-glucosidase. nih.govnih.gov For instance, 6-amino-5,7-dihydroxyflavone was identified as a potent and specific rat intestinal α-glucosidase inhibitor. nih.gov These findings suggest that the naphthalene and pyridine moieties within this compound could potentially contribute to the inhibition of these enzymes.

Cyclooxygenase (COX) Enzyme Inhibition: Non-steroidal anti-inflammatory drugs (NSAIDs) commonly target cyclooxygenase (COX) enzymes to reduce inflammation. nih.gov Naproxen, a well-known NSAID, features a naphthalene core and non-selectively inhibits both COX-1 and COX-2. nih.gov Its binding mechanism within the COX-2 active site has been extensively studied, highlighting the importance of the naphthalene scaffold for inhibitory activity. nih.gov Furthermore, derivatives of pyridazine (B1198779) have been developed as selective COX-2 inhibitors, demonstrating that the pyridine ring system can also be engineered for potent and selective COX inhibition. nih.gov The presence of both a naphthalene and a pyridine-like structure in this compound indicates a potential, though unconfirmed, for interaction with COX enzymes.

| Enzyme | Inhibitor Class / Compound | Key Findings | Reference |

| α-Amylase | Naphtho[2,3-d]imidazole-4,9-dione Hydrazones | Compound H6 showed the highest activity (IC50 = 0.0437 µmol/mL). | nih.gov |

| α-Glucosidase | 6-Amino-5,7-dihydroxyflavone (Flavonoid analog) | Potent and specific inhibitor of rat intestinal α-glucosidase, with uncompetitive inhibition. | nih.gov |

| COX-1 / COX-2 | Naproxen (Naphthalene derivative) | Non-selective inhibitor of COX-1 and COX-2. | nih.gov |

| COX-2 | Pyridazine Derivatives | Developed as novel selective COX-2 inhibitors with good gastric safety profiles. | nih.gov |

Receptor Binding Affinity Investigations (e.g., Estrogen Receptor subtypes, in vitro assays)

The interaction of this compound derivatives with estrogen receptors (ERs) has been a primary focus of investigation. ERs exist in two main isoforms, ERα and ERβ, which have distinct physiological roles. ERα activation is linked to cell proliferation, while ERβ activation can promote apoptosis. snmjournals.org

A fluorinated analog, 2-¹⁸F-Fluoro-6-(6-hydroxynaphthalen-2-yl)pyridin-3-ol (¹⁸F-FHNP) , was synthesized and evaluated for its binding affinity to ER subtypes. In a competitive radiometric binding assay using ³H-estradiol, the non-radioactive precursor (FHNP) demonstrated a 3.5-fold higher selectivity for ERβ over ERα. snmjournals.org The binding affinities relative to estradiol (B170435) were 1.5% for ERα and 5.2% for ERβ. snmjournals.org Saturation binding assays using ¹⁸F-FHNP on SKOV3 cells, which express ERs, determined a dissociation constant (Kd) of 2 nM. snmjournals.org

This preferential binding to ERβ is significant, as molecules that selectively target this subtype are of interest for treating certain cancers and inflammatory conditions. researchgate.net The substitution of a phenyl ring in a known ERβ-selective compound with a pyridine ring to create FHNP was noted to have slightly decreased the ERβ selectivity, indicating the nuanced role of the heterocyclic ring in receptor interaction. snmjournals.org

Studies on other structurally related compounds, such as 6-(4-hydroxypiperidino)naphthalen-2-ol derivatives, have also identified potent selective estrogen receptor modulators (SERMs) that exhibit significant binding and antagonistic activity against ERα. nih.gov

| Compound/Analog | Target Receptor | Binding Affinity / Activity | Reference |

| FHNP (unlabeled precursor) | ERα | 1.5% relative binding affinity vs. Estradiol | snmjournals.org |

| FHNP (unlabeled precursor) | ERβ | 5.2% relative binding affinity vs. Estradiol (3.5x selective for ERβ) | snmjournals.org |

| ¹⁸F-FHNP | Estrogen Receptors (in SKOV3 cells) | Kd = 2 nM; Bmax = 18 fmol/10⁶ cells | snmjournals.org |

| Aryl methyl ether of 6-(4-hydroxypiperidino)naphthalen-2-ol | ERα | Significant binding and antagonistic activity. | nih.gov |

Antimicrobial Activity Against Microorganisms (in vitro screening)

The antimicrobial potential of this compound has not been specifically reported, but its core structures are found in many compounds with established antimicrobial properties. Pyridine and its derivatives are essential fragments in numerous agents with antibacterial and other antimicrobial activities. nih.gov For example, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives showed strong antibacterial activity against several Gram-positive bacteria, including S. aureus and E. faecalis. nih.gov

Similarly, complex heterocyclic systems and polypyridyl metal complexes have demonstrated broad-spectrum antibacterial activity against pathogens like S. aureus, E. coli, and L. monocytogenes. nih.gov The 4-thiazolidinone (B1220212) ring system, another heterocycle, has been evaluated extensively for antibacterial, antifungal, and antiviral properties. researchgate.net Given that the pyridine ring is a key component of this compound, it is plausible that the compound could exhibit antimicrobial effects, though this requires experimental validation.

Antioxidant Activity Assessment (e.g., DPPH radical scavenging assay)

Pyridine-substituted naphthalenes are a class of compounds that have been explored for their potential antioxidant properties. ontosight.ai The antioxidant capacity of a compound is frequently evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This method measures the ability of a substance to act as a hydrogen donor or free-radical scavenger. wikipedia.org In the assay, the stable DPPH radical, which is deep violet in solution, becomes colorless or pale yellow when it is neutralized by an antioxidant. wikipedia.org The change in absorbance is used to quantify the scavenging activity. researchgate.net

While specific DPPH assay results for this compound are not available, various natural and synthetic compounds are routinely tested with this method. For example, extracts from litchi pericarp and Aloiampelos striatula have shown significant DPPH radical scavenging activity, which is often correlated with their phenolic content. nih.govmyfoodresearch.com The presence of a hydroxyl group on the pyridine ring of this compound suggests it could function as a hydrogen donor, a key feature for radical scavenging, but this potential remains to be experimentally confirmed.

| Source of Extract / Compound | Assay | Finding | Reference |

| Litchi Pericarp Extract (ethyl acetate (B1210297) fraction) | DPPH Scavenging | Activity increased from 25.41% to 36.82% after fermentation. | nih.gov |

| Aloiampelos striatula Leaf Extract (water) | DPPH Scavenging | Showed 54.37% - 66.74% scavenging activity at various concentrations. | myfoodresearch.com |

| Hydnocarpus pentandrus Leaf Extract | DPPH Scavenging | IC50 value of 146.5 µg/mL. | grafiati.com |

Interactions with Biomolecules (e.g., DNA, proteins) and Molecular Docking Studies (mechanistic insights, not efficacy)

Molecular docking is a computational technique used to predict the binding mode and affinity of a molecule to a biological target. Such studies provide mechanistic insights into potential interactions.

For the fluorinated analog ¹⁸F-FHNP , docking simulations within the estrogen receptor ligand-binding domain were performed to complement the experimental binding data, helping to visualize its orientation and key interactions that lead to its ERβ selectivity. snmjournals.org

Docking studies of other related structures have provided further insights. Novel naphtho[2,3-d]imidazole-4,9-dione derivatives were docked into the active site of α-amylase, which confirmed their interaction potential and helped explain their inhibitory activity. nih.gov In another study, newly synthesized 1,2,3-triazolyl-pyridine hybrids were evaluated with computer-aided docking against Aurora B kinase, an emerging cancer target. nih.gov Palladium(II) complexes of pyridine- and pyrazole-based Schiff bases have also been studied for their binding affinity with calf thymus DNA (CT-DNA), with absorption spectra and molecular docking indicating an intercalative binding mode. myfoodresearch.com These examples demonstrate that the naphthalene and pyridine scaffolds are amenable to forming stable interactions with the active sites of proteins and the grooves of DNA.

Pharmacophore Modeling and Ligand Design for Target-Specific Interactions (computational/theoretical)

Pharmacophore modeling is a computational approach used in drug design to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) responsible for a molecule's biological activity. nih.govnih.gov This model can then be used as a 3D query to screen compound libraries for new potential ligands. nih.gov

While a specific pharmacophore model for this compound has not been published, its structural features are well-suited for such an analysis. The key pharmacophoric elements include:

Aromatic Rings: The naphthalene and pyridine rings can engage in hydrophobic and π-π stacking interactions with target proteins.

Hydrogen Bond Acceptor: The nitrogen atom in the pyridine ring serves as a hydrogen bond acceptor.

Hydrogen Bond Donor/Acceptor: The hydroxyl group (-OH) on the pyridine ring can act as both a hydrogen bond donor and an acceptor.

These features are critical for molecular recognition. For instance, pharmacophore models for 5-HT6 receptor antagonists identified a positive ionizable atom, a hydrogen bond acceptor, and hydrophobic sites as crucial for binding. nih.gov The structural elements of this compound align with these general principles, suggesting its potential as a scaffold for designing ligands with target-specific interactions.

Derivatization and Analogue Synthesis for Structure Property and Structure Activity Relationship Sar Studies

Synthesis of Substituted 6-(Naphthalen-2-yl)pyridin-3-ol Analogues

A straightforward and effective method for accessing 6-arylpyridin-3-ols, including the naphthalen-2-yl variant, involves the oxidative rearrangement of (5-arylfurfuryl)amines. This synthetic strategy is notable for its well-defined reaction conditions, which utilize bromine as an oxidant to achieve the desired transformation. The process has proven to be efficient, providing good to high yields, and is scalable for gram-level production. researchgate.net

The synthesis commences with readily available starting materials. For the parent compound, this would be (5-(naphthalen-2-yl)furfuryl)amine. To generate a library of analogues for SAR studies, substitutions can be introduced on either the naphthalene (B1677914) or the pyridine (B92270) ring.

Synthetic Approach to Analogues:

Substitution on the Naphthalene Ring: By starting with appropriately substituted 2-bromonaphthalenes, a variety of functional groups (e.g., methoxy, nitro, cyano) can be incorporated into the naphthalene moiety of the furfuryl amine precursor.

Substitution on the Pyridine Ring: The oxidative rearrangement using bromine can also lead to the formation of 2,4-dibrominated 6-arylpyridin-3-ol analogues, providing key intermediates for further functionalization. Palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, can then be employed to introduce a diverse array of substituents at these positions. nih.govmdpi.com

Below is a representative table of potential analogues and the synthetic strategy.

| Analogue Name | Precursor (Aryl Group) | Synthetic Method Highlight |

| 6-(7-Methoxy-naphthalen-2-yl)pyridin-3-ol | 6-Bromo-2-methoxynaphthalene | Suzuki coupling to form the aryl furan, followed by aminomethylation and oxidative rearrangement. |

| 2-Bromo-6-(naphthalen-2-yl)pyridin-3-ol | (5-(Naphthalen-2-yl)furfuryl)amine | Oxidative rearrangement with excess bromine. |

| 2-Amino-6-(naphthalen-2-yl)pyridin-3-ol | 2-Bromo-6-(naphthalen-2-yl)pyridin-3-ol | Buchwald-Hartwig amination. nih.gov |

| 6-(Naphthalen-2-yl)-2-phenylpyridin-3-ol | 2-Bromo-6-(naphthalen-2-yl)pyridin-3-ol | Suzuki cross-coupling with phenylboronic acid. mdpi.com |

Systematic Evaluation of Substituent Effects on Chemical Reactivity and Spectroscopic Properties

The introduction of substituents onto the this compound framework systematically alters the electronic distribution and, consequently, the chemical reactivity and spectroscopic properties of the molecule. These effects can be predicted and rationalized using principles of physical organic chemistry, such as the Hammett equation, which correlates reaction rates and equilibria with substituent constants. nih.gov

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) decrease the electron density of the aromatic system. This would be expected to:

Increase the acidity of the pyridin-3-ol proton.

Cause downfield shifts (deshielding) for protons on the substituted ring in ¹H NMR spectra.

Shift the absorption maxima in UV-Vis spectroscopy, often to longer wavelengths (bathochromic shift), especially if the substituent extends the conjugated π-system.

Electron-Donating Groups (EDGs): Substituents like hydroxyl (-OH) or amino (-NH₂) increase the electron density. This would likely:

Decrease the acidity of the pyridin-3-ol proton.

Cause upfield shifts (shielding) of aromatic protons in ¹H NMR spectra.

Perturb the electronic transitions, with the effect on absorption maxima being dependent on the position of substitution and the nature of the excited state. clockss.org

The perturbation of the ground state electronic properties by 2-substituted groups is generally more significant than by 3-substituted groups on a heterocyclic ring. clockss.org

Correlations Between Structural Modifications and Tunable Photophysical Characteristics

The inherent fluorescence of the this compound scaffold can be systematically tuned through structural modifications. The emission properties, including wavelength and quantum yield, are highly sensitive to the nature and position of substituents.

Studies on analogous heterocyclic systems have shown that the introduction of various aryl groups or other substituents can dramatically alter photophysical behavior. clockss.orgnih.gov For instance, the fluorescence spectra of N-arylcarbazoles are significantly red-shifted and broadened in polar solvents, indicating a charge-transfer character in the excited singlet state. clockss.org A similar trend can be anticipated for derivatives of this compound.

The following table illustrates the potential effects of substitution on the photophysical properties based on established principles.

| Substituent (Position) | Expected Effect on Emission Max (λem) | Expected Effect on Quantum Yield (ΦF) | Rationale |

| None (Parent Compound) | Baseline Emission (e.g., 400-420 nm) | Baseline Quantum Yield | Reference compound with native fluorescence. |

| 4'-Nitro (on Naphthalene) | Red-shift (Bathochromic) | Decrease | Introduction of a strong EWG creates a push-pull system, lowering the energy of the excited state. Nitro groups can also promote non-radiative decay. nih.gov |

| 4'-Methoxy (on Naphthalene) | Blue-shift (Hypsochromic) or slight Red-shift | Increase or Decrease | An EDG can increase electron density. The effect depends on its interaction with the excited state dipole. |

| 2-Phenyl (on Pyridine) | Red-shift | Likely Increase | Extension of the π-conjugated system typically lowers the HOMO-LUMO gap and can increase radiative decay rates. |

| 2-Amino (on Pyridine) | Significant Red-shift | Variable | A strong EDG on the pyridine ring can induce significant intramolecular charge transfer (ICT) character in the excited state, leading to red-shifted, solvent-dependent emission. clockss.org |

These tunable fluorescent properties make the analogues promising candidates for applications in materials science, such as organic light-emitting diodes (OLEDs) or as fluorescent probes in biological imaging. nih.gov

Structure-Activity Relationships for In Vitro Biological Endpoints (non-clinical)

Derivatization of the this compound scaffold is a key strategy for discovering and optimizing biological activity. SAR studies correlate specific structural features with in vitro efficacy against various non-clinical endpoints, such as enzyme inhibition or cellular cytotoxicity.

Research on structurally related substituted pyridines has demonstrated significant antiproliferative activity against various human cancer cell lines. nih.gov For example, a series of 4-aryl-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives were evaluated for their cytotoxic effects. nih.gov The results revealed that the nature of the substituent on the 4-aryl ring was critical for activity.

Drawing parallels from such studies, a hypothetical SAR for this compound analogues against cancer cells can be constructed. Studies on other heterocyclic systems have shown that lipophilic, electron-withdrawing substituents are often preferable to electron-donating groups for potent anticancer activity. nih.gov

The table below summarizes potential in vitro antiproliferative activities based on findings from analogous compound series. nih.govnih.gov

| Analogue / Substituent | Target Cell Line | In Vitro Activity (IC₅₀) | SAR Interpretation |

| Analogue with 4-Nitrophenyl group | NCI-H460 (Lung Cancer) | Potent (e.g., 0.6 - 25 µM) | Strong EWG enhances activity. nih.gov |

| Analogue with 4-Fluorophenyl group | RKOP 27 (Colon Cancer) | Potent (e.g., 0.7 - 16 µM) | Halogen substitution, particularly fluorine, is often favorable for biological activity. nih.govnih.gov |

| Analogue with 4-Methoxyphenyl group | HeLa (Cervical Cancer) | Moderate (e.g., 1.5 - 127 µM) | EDGs may be less effective than EWGs for this specific endpoint. nih.gov |

| Analogue with 4-Methylphenyl group | PC-3 (Prostate Cancer) | Less Potent (e.g., >35 µM) | Small alkyl groups may not contribute significantly to the binding affinity. nih.gov |

| Analogue with Pyridin-3-yl group | SKOV-3 (Ovarian Cancer) | Moderate to Low Potency | Hetaryl substituents can have variable effects depending on their orientation and electronic properties. nih.gov |

Beyond anticancer activity, substituted pyridine scaffolds have been investigated for a range of other biological effects. Analogues of this compound could be screened for activities such as:

Antibacterial Activity: Certain substituted pyridin-3-ol derivatives have shown inhibitory effects against Gram-positive bacteria. nih.gov

Antiviral Activity: Pyridinone-containing structures have been developed as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV. nih.govacs.org

These findings underscore the potential of this compound as a privileged scaffold for the development of new therapeutic agents, with SAR studies providing the essential roadmap for molecular design and optimization.

Future Directions and Emerging Research Opportunities

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of 6-(naphthalen-2-yl)pyridin-3-ol, while established, presents opportunities for optimization in terms of efficiency, cost-effectiveness, and environmental impact. Future research will likely focus on developing greener and more sustainable synthetic pathways.

Modern synthetic strategies such as C-H functionalization are emerging as powerful tools for streamlining the synthesis of complex molecules like substituted pyridines. acs.orgthieme-connect.comrsc.org These methods, which involve the direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond, can significantly reduce the number of synthetic steps, improve atom economy, and minimize waste generation compared to traditional cross-coupling reactions that require pre-functionalized starting materials. acs.orgthieme-connect.com For instance, iron-catalyzed relay C-H functionalization has been demonstrated for the de novo synthesis of a variety of pyridines and pyridones, offering a potentially more efficient route. acs.org

Furthermore, the principles of green chemistry are increasingly being applied to the synthesis of pyridine (B92270) derivatives. scilit.combiosynce.com This includes the use of environmentally benign solvents, renewable starting materials, and catalytic systems that minimize waste. biosynce.com For example, novel solvent- and halide-free, atom-economical methods for the synthesis of pyridine-2-yl substituted ureas from pyridine N-oxides have been developed, showcasing the potential for greener approaches. rsc.org The application of such principles to the synthesis of this compound could lead to more sustainable manufacturing processes.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are standard methods for forming the C-C bond between the pyridine and naphthalene (B1677914) rings. nih.govclaremont.educdnsciencepub.comresearchgate.net Future research could focus on developing more active and robust catalyst systems that can operate under milder conditions, with lower catalyst loadings, and in greener solvent systems.

Application of Advanced Characterization Techniques for Real-Time Monitoring of Reactions

A deeper understanding of the reaction kinetics and mechanisms involved in the synthesis of this compound can be achieved through the application of advanced in-situ analytical techniques. Process Analytical Technology (PAT) is a framework encouraged by regulatory bodies like the FDA to design, analyze, and control manufacturing processes by measuring critical process parameters (CPPs) that affect critical quality attributes (CQAs). mt.comwikipedia.orglongdom.orgnews-medical.nethamiltoncompany.com

Techniques such as in-situ Raman and Infrared (IR) spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products throughout the course of a reaction. oxinst.comspectroscopyonline.comamericanpharmaceuticalreview.comaiche.orgspectroscopyonline.comnih.gov This allows for precise determination of reaction endpoints, identification of potential side reactions, and optimization of reaction conditions. For example, Raman spectroscopy has been successfully used to monitor the conversion of benzoic anhydride (B1165640) to its corresponding ester in real-time, demonstrating its utility in tracking reaction progress. aiche.org Similarly, both IR and Raman spectroscopy have been employed for the in-situ monitoring of halogen-lithium exchange reactions, providing valuable insights into reaction kinetics. americanpharmaceuticalreview.com

Furthermore, online monitoring by nuclear magnetic resonance (NMR) spectroscopy, particularly using flow NMR and ultrafast 2D NMR techniques, offers another powerful tool for mechanistic studies. rsc.org These methods can provide detailed structural information on species present in the reaction mixture, aiding in the elucidation of complex reaction pathways. The development of walk-up automated reaction profiling systems can further enhance the ability to monitor multiple reactions in parallel, accelerating the optimization process. acs.org

Integration of Artificial Intelligence and Machine Learning for Predictive Modeling and Compound Design

Machine learning algorithms can also be trained to predict a wide range of molecular properties, such as solubility, toxicity, and bioactivity, based on the chemical structure. mit.eduresearchgate.netacs.orgarxiv.orgacs.org This can help to prioritize the synthesis and testing of the most promising compounds, saving time and resources. User-friendly desktop applications are being developed to make these advanced ML methods more accessible to chemists without extensive programming expertise. mit.eduresearchgate.netacs.org

AI can also assist in the development of synthetic routes by predicting the outcomes of chemical reactions and suggesting optimal reaction conditions. harvard.edu This can help to overcome synthetic challenges and improve the efficiency of chemical synthesis.

Exploration of this compound in Emerging Fields of Chemical Biology and Materials Science

The unique structural features of this compound, combining a fluorescent naphthalene moiety with a potentially chelating pyridin-3-ol scaffold, make it an attractive candidate for exploration in diverse fields beyond its current applications.

In the realm of chemical biology , the inherent fluorescence of the naphthalene group suggests that derivatives of this compound could be developed as fluorescent probes. nih.gov These probes could be designed to selectively bind to specific biomolecules or to be sensitive to changes in their microenvironment, enabling their use in cellular imaging and diagnostic applications. The pyridin-3-ol unit can act as a metal-binding site, opening the possibility of developing fluorescent sensors for metal ions.

In materials science , the aromatic and electron-rich nature of the naphthalene and pyridine rings suggests potential applications in organic electronics. gatech.edu Naphthalene derivatives are known to exhibit interesting electronic and photophysical properties, and have been investigated for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). gatech.edutandfonline.comresearchgate.net The electronic properties of this compound could be tuned through chemical modification to create novel materials with tailored optoelectronic characteristics.

Addressing Remaining Research Gaps in Fundamental Understanding of Reactivity and Interactions

Despite the progress made, there are still fundamental aspects of the chemistry of this compound that warrant further investigation. A deeper understanding of its reactivity, intermolecular interactions, and photophysical properties will be crucial for its rational design and application in various fields.

Key research gaps include a comprehensive study of its coordination chemistry with a wide range of metal ions, a detailed investigation of its excited-state dynamics to fully understand its fluorescence properties, and a thorough exploration of its structure-activity relationships in different biological and material contexts. For instance, while C-H arylation of pyridines has been developed, the regioselectivity can be influenced by electronic and steric factors, and a deeper understanding of these effects for the this compound system is needed. nih.gov

Furthermore, the role of non-covalent interactions, such as hydrogen bonding and π-π stacking, in determining the solid-state structure and properties of this compound and its derivatives is an area ripe for exploration. Computational modeling, in conjunction with experimental studies, can provide valuable insights into these fundamental aspects.

Q & A

Q. Key Factors Affecting Yield :

- Catalyst loading (0.5–5 mol% Pd).

- Reaction time (5–24 hours).

- Temperature (80–120°C).

- Base selection (affects coupling efficiency).

Q. Table 1: Comparison of Synthetic Methods

| Method | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | DMF/H₂O | 65–78 | |

| Solvent-Free Domino | None | None | 70–85 |

How can the structural and electronic properties of this compound be characterized?

Q. Basic Methodological Guidance :

- X-ray Crystallography : Resolve the 3D structure using programs like SHELXL for refinement. Hydrogen bonding (e.g., O–H···N interactions) and π-π stacking between naphthalene and pyridine rings are critical for stability .

- Spectroscopy :

- Computational Analysis : DFT calculations to map electron density and predict reactivity (e.g., Fukui indices for electrophilic/nucleophilic sites).

Advanced Tip : Use synchrotron radiation for high-resolution crystallography to detect weak intermolecular interactions .

What strategies resolve conflicting data in pharmacological studies of this compound?

Advanced Methodological Guidance :

Conflicting results (e.g., variable IC₅₀ values in kinase inhibition assays) may arise from:

- Assay Conditions : Differences in pH, solvent (DMSO vs. aqueous buffers), or enzyme isoforms.

- Cell Line Variability : Use isogenic cell lines to control for genetic background .

- Orthogonal Assays : Combine enzymatic assays with cellular viability tests (e.g., MTT assay) and molecular docking to validate target engagement .

Q. Example Workflow :

In Vitro Kinase Assay : Measure inhibition of EGFR kinase (IC₅₀ = 0.5–2 μM) .

Cellular Validation : Test antiproliferative effects in A549 lung cancer cells.

Docking Studies : Use AutoDock Vina to model interactions with the ATP-binding site .

How does the compound’s stability under varying pH and temperature conditions impact its application?

Q. Advanced Methodological Guidance :

- pH Stability : The hydroxyl group on pyridine may deprotonate at pH > 7, altering solubility and reactivity. Monitor via UV-Vis spectroscopy at λ = 270–300 nm .

- Thermal Stability : TGA/DSC analysis reveals decomposition temperatures (e.g., ~250°C).

- Degradation Pathways : Under acidic conditions, the compound may convert to 6-(hydroxymethyl)pyridin-3-ol via retro-aldichydration .

Q. Table 2: Stability Profile

| Condition | Observation | Reference |

|---|---|---|

| pH 3.0 (aqueous) | Stable for 24 hours | |

| pH 9.0 (aqueous) | Partial degradation (20% loss) | |

| 100°C (dry) | Stable up to 48 hours |

What are the challenges in optimizing this compound for material science applications?

Q. Advanced Methodological Guidance :

- Crystallinity : Poor crystal packing due to bulky naphthalene groups. Mitigate by co-crystallizing with small molecules (e.g., acetic acid) .

- Luminescence Quenching : Aggregation-caused quenching (ACQ) limits photostability. Introduce steric hindrance (e.g., methyl groups) to reduce π-π stacking .

- Hybrid Materials : Incorporate into metal-organic frameworks (MOFs) using Zn²⁺ or Cu²⁺ nodes to enhance porosity and stability .

How do substituents on the pyridine and naphthalene rings modulate biological activity?

Q. Advanced Methodological Guidance :

Q. Table 3: Structure-Activity Relationships (SAR)

| Derivative | Bioactivity (IC₅₀) | Key Interaction |

|---|---|---|

| This compound | EGFR kinase: 0.8 μM | O–H···N (Hinge region) |

| 6-(4-Fluoro-phenyl)pyridin-3-ol | EGFR kinase: 5.2 μM | Reduced hydrophobic |

| 6-(3-Cl-4-Me-phenyl)pyridin-3-ol | Anticancer: IC₅₀ = 12 μM | Enhanced lipophilicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.